molecular formula C10H12F3NO4 B13889984 Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

Cat. No.: B13889984
M. Wt: 267.20 g/mol
InChI Key: SOASWEZZIQWPHL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a piperidine derivative characterized by a 4-oxo group, a trifluoroacetyl substituent at the 1-position, and an ethyl ester at the 3-position. The trifluoroacetyl group significantly enhances lipophilicity and introduces strong electron-withdrawing effects, which modulate the piperidine ring's basicity and reactivity . This compound is structurally distinct from simpler piperidine carboxylates, such as Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride, due to the trifluoroacetyl moiety, which alters steric and electronic properties .

Properties

Molecular Formula

C10H12F3NO4

Molecular Weight

267.20 g/mol

IUPAC Name

ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

InChI

InChI=1S/C10H12F3NO4/c1-2-18-8(16)6-5-14(4-3-7(6)15)9(17)10(11,12)13/h6H,2-5H2,1H3

InChI Key

SOASWEZZIQWPHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization Strategies

Many piperidine derivatives are synthesized via cyclization of appropriately functionalized open-chain precursors. Common approaches include:

  • Aziridine Rearrangement : Radical rearrangement of aziridines using tri-n-butyltin hydride and AIBN to form the piperidine ring.
  • Palladium-Catalyzed Allylic Amination : Sequential allylic amination and Michael addition, starting from bromo-acetals and diethyl malonate, leading to cyclized intermediates that can be further functionalized.
  • Ring-Closing Metathesis (RCM) : Formation of unsaturated piperidines via RCM, followed by reduction and functionalization steps.

Functional Group Introduction

  • Esterification : Introduction of the ethyl ester group typically occurs via Fischer esterification or direct alkylation of carboxylic acid intermediates.
  • Trifluoroacetylation : The 2,2,2-trifluoroacetyl group is commonly introduced by acylation of the piperidine nitrogen using trifluoroacetic anhydride or trifluoroacetyl chloride.

Example Synthesis Route

A plausible synthetic sequence for This compound is outlined below, integrating established methods for piperidine and trifluoroacetyl derivative synthesis:

Step Reaction Type Reagents/Conditions Notes
1 Construction of Piperidine Ring Cyclization of functionalized aziridine or open-chain precursor Generates 4-oxo-3-carboxyl piperidine core
2 Esterification Ethanol, acid catalyst Converts carboxylic acid to ethyl ester
3 Trifluoroacetylation Trifluoroacetic anhydride or trifluoroacetyl chloride, base N-acylation at the 1-position
4 Purification Column chromatography, recrystallization Isolates pure target compound

Reaction Scheme (Generalized)

  • Cyclization :
    Suitable precursor → 4-oxo-3-carboxylpiperidine (via cyclization, e.g., aziridine rearrangement or Michael addition)
  • Esterification :
    4-oxo-3-carboxylpiperidine + ethanol (acid catalysis) → ethyl 4-oxo-piperidine-3-carboxylate
  • Trifluoroacetylation :
    Ethyl 4-oxo-piperidine-3-carboxylate + trifluoroacetic anhydride (base) → this compound

Alternative Approaches

  • Direct N-Trifluoroacetylation : Starting from ethyl 4-oxo-piperidine-3-carboxylate, direct N-acylation with trifluoroacetyl chloride in the presence of a base (e.g., pyridine) offers a straightforward route.
  • Multicomponent Reactions : Advanced synthetic methodologies, such as Mannich-type or Ugi reactions, may allow for the one-pot assembly of the piperidine core with simultaneous introduction of key substituents, though such methods are less commonly reported for this specific scaffold.

Data Table: Synthesis Overview

Synthetic Step Typical Reagents Conditions Key Considerations
Piperidine Cyclization Aziridine, radical initiator AIBN, tri-n-butyltin hydride, heat Regioselectivity, yield
Esterification Ethanol, acid catalyst Reflux Water removal, complete conversion
Trifluoroacetylation Trifluoroacetic anhydride/base Room temperature or cooling Avoiding over-acylation
Purification Silica gel, solvents Column chromatography Removal of side products

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Properties
This compound Piperidine 4-oxo, 1-(trifluoroacetyl), 3-carboxylate High lipophilicity, electron-deficient piperidine ring, ester reactivity
Ethyl 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate Piperidine 1-(trifluoroethyl), 3-carboxylate Enhanced lipophilicity, steric hindrance, conformational flexibility
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate Dihydropyridine 6-oxo, 2-(trifluoromethyl), 3-carboxylate Conjugated dihydropyridine system, potential aromaticity effects
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate Dihydropyridine 4-methyl, 2-oxo, 6-(trifluoromethyl), 3-carboxylate Steric effects from methyl group, altered solubility
Ethyl 1-({(3Z)-3-[(3-fluorophenyl)imino]...}methyl)piperidine-4-carboxylate Piperidine Fluorophenylimino, 4-carboxylate Fluorine-induced electronic effects, potential for π-π interactions

Physicochemical Properties

  • Solubility and Crystallinity : Dihydropyridine derivatives () with methyl and trifluoromethyl groups show varied solubility profiles, whereas the target compound’s crystallinity is influenced by hydrogen bonding from the 4-oxo group .

Biological Activity

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a synthetic organic compound with notable structural features that suggest potential biological activity. This compound, characterized by its unique trifluoroacetyl group and piperidine ring, has garnered interest in medicinal chemistry due to its possible applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}F3_3N\O4_4, with a molecular weight of approximately 267.21 g/mol. The presence of the trifluoroacetyl moiety enhances lipophilicity and may improve metabolic stability compared to simpler piperidine derivatives .

Key Features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Trifluoroacetyl Group: Contributes to distinct chemical properties and potential biological activity.
  • Ethyl Ester: Adds to the compound's reactivity profile.

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

  • Anticancer properties
  • Antimicrobial activity
  • Modulation of neurotransmitter systems

The trifluoroacetyl group is known to enhance the potency of compounds by improving binding affinity to target proteins and altering pharmacokinetic properties .

Case Studies

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of related piperidine derivatives on cancer cell lines. While specific data on this compound is limited, compounds with similar functionalities have shown significant inhibition of tumor growth in vitro .
  • Neurotransmitter Modulation:
    • Research indicates that piperidine derivatives can act as antagonists or agonists at various neurotransmitter receptors. The introduction of a trifluoroacetyl group may enhance these effects by stabilizing interactions with receptor sites .

Comparative Analysis

A comparative analysis can provide insights into how this compound stands against other similar compounds:

Compound NameMolecular FormulaKey FeaturesPotential Applications
This compoundC10_{10}H12_{12}F3_3N\O4_4Trifluoroacetyl group enhances lipophilicityAnticancer, antimicrobial
tert-butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylateC12_{12}H16_{16}F3_3N\O4_4Similar structure; potential for enhanced activityIntermediate in organic synthesis
Ethyl 4-oxo-piperidine derivativesVariesGeneral class; varying substituentsDiverse pharmacological profiles

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

  • Detailed in vitro and in vivo studies to assess efficacy against specific diseases.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity.
  • Investigation into metabolic pathways and pharmacokinetics.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate?

The compound is synthesized via cyclo-condensation reactions using fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or related trifluoromethyl precursors. These reactions typically involve nucleophilic substitution or ketone activation steps to introduce the trifluoroacetyl group at the piperidine nitrogen. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to minimize side products like hydrolyzed intermediates or undesired regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the trifluoroacetyl group (distinct 19F coupling patterns) and ester functionality.
  • IR Spectroscopy : For identifying carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ from both the oxo-piperidine and trifluoroacetyl moieties.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for distinguishing between regioisomers or decomposition products .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

Low yields often arise from competing side reactions (e.g., intramolecular lactam formation or trifluoroacetyl group migration). Strategies include:

  • Temperature modulation : Lowering reaction temperatures to reduce kinetic side products.
  • Catalyst screening : Using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • In situ monitoring : Employing TLC or HPLC to track reaction progress and identify bottlenecks .

Q. What computational and experimental approaches resolve discrepancies in structural assignments?

  • X-ray crystallography : Utilize programs like SHELXL (for small-molecule refinement) to resolve ambiguous electron density maps, particularly for confirming the trifluoroacetyl group's position .
  • DFT calculations : Compare optimized geometries with experimental NMR/IR data to validate stereoelectronic effects or tautomeric equilibria .

Q. How to mitigate contradictions in NMR data when analyzing reaction intermediates?

  • 2D NMR techniques (e.g., COSY, NOESY): Clarify through-space interactions between protons, especially in crowded piperidine ring systems.
  • Isotopic labeling : Introduce deuterium at suspected reactive sites (e.g., ester carbonyl) to simplify splitting patterns .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction parameters in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading).
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions for yield and purity .

Q. How to validate the stability of this compound under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC-MS.
  • Kinetic stability assays : Measure half-life in common solvents (e.g., DMSO, ethanol) to recommend storage guidelines .

Specialized Applications

Q. What role does this compound play in synthesizing trifluoromethylpyridine derivatives?

It serves as a fluorinated building block for agrochemicals and pharmaceuticals. The trifluoroacetyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery pipelines targeting kinase inhibition or antimicrobial activity .

Q. How can researchers leverage its piperidine scaffold for chiral resolution studies?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate optical activity with crystallographic data to assign absolute configurations .

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